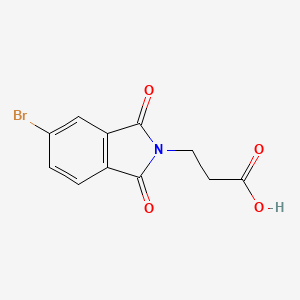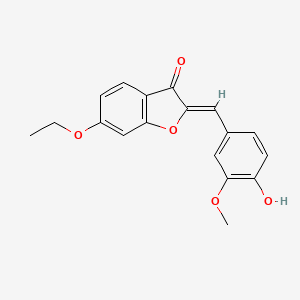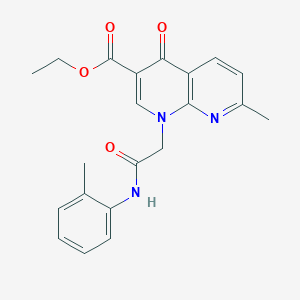![molecular formula C15H19N3OS2 B2844934 N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine CAS No. 303985-38-8](/img/structure/B2844934.png)
N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains methoxybenzyl and methylsulfanyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a rigid, planar structure, while the methoxybenzyl and methylsulfanyl groups may add complexity to the molecule’s 3D shape .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. For instance, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the methoxybenzyl and methylsulfanyl groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar methoxy group and the nonpolar benzyl and sulfanyl groups .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds related to the query molecule have been studied, illustrating the potential for detailed structural analysis and chemical synthesis techniques. For example, the synthesis of a compound involving methoxy and methylthio groups in pyrimidinyl amines highlights the intricate chemical processes that can be applied to similar compounds (H. Ming & D. South, 2004).
- Research on the enantioselective lipase-catalyzed kinetic resolution of derivatives shows the applicability of biocatalysis in the synthesis of complex organic molecules, which could extend to the synthesis of molecules like N-{2-[(4-methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}-N-methylamine (Z. Andzans et al., 2013).
Potential Applications in Material Science and Biochemistry
- The use of derivatives of methoxybenzyl in solid-phase peptide synthesis as a protecting group and linker demonstrates the relevance of such compounds in peptide and protein engineering, suggesting possible applications in designing and synthesizing peptides and proteins with specific functions (S. Thennarasu & Chuan-fa Liu, 2010).
- Studies on Schiff bases containing methoxy groups have shown their potential as corrosion inhibitors, indicating the utility of such compounds in material science for protecting metals against corrosion. This could hint at applications of this compound in developing new materials or coatings with enhanced durability and resistance to environmental degradation (H. Heydari et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-N-methyl-6-(methylsulfanylmethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-16-14-8-12(10-20-3)17-15(18-14)21-9-11-4-6-13(19-2)7-5-11/h4-8H,9-10H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHMZTOMKQBJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC)SCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]but-2-ynamide](/img/structure/B2844856.png)

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)


![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)



![3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2844872.png)

